molecular formula C11H11ClO B1324727 3-Chlorophenyl cyclobutyl ketone CAS No. 898790-62-0

3-Chlorophenyl cyclobutyl ketone

Cat. No.: B1324727
CAS No.: 898790-62-0
M. Wt: 194.66 g/mol
InChI Key: LWVINGNTSZVZHE-UHFFFAOYSA-N
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Description

3-Chlorophenyl cyclobutyl ketone is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVINGNTSZVZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642526
Record name (3-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-62-0
Record name (3-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Cyclobutyl Ketone Scaffolds in Organic Chemistry

Cyclobutane (B1203170) rings, once considered mere curiosities, are now recognized for their valuable contributions to medicinal chemistry. nih.gov Their distinct puckered geometry and the nature of their carbon-carbon bonds offer a unique three-dimensional structure that can be advantageous in the design of small-molecule drug candidates. nih.gov

The inclusion of a cyclobutane motif can impart several beneficial properties to a molecule. It can act as a conformationally restricted linker, reducing the entropic penalty upon binding to a biological target. nih.gov This constrained flexibility can lead to enhanced binding affinity and metabolic stability. nih.gov Furthermore, replacing planar aromatic rings with saturated cyclobutane structures can improve properties like aqueous solubility. nih.gov

Cyclobutyl ketones, specifically, are versatile intermediates. The ketone functional group can undergo a variety of chemical transformations, including reductions, condensations, and rearrangements like the Beckmann and Baeyer-Villiger reactions. nih.gov This chemical reactivity, coupled with the unique properties of the cyclobutane ring, makes cyclobutyl ketone scaffolds valuable building blocks in the synthesis of complex molecules with potential pharmacological applications. nih.govnih.gov

Role of Halogenated Aromatic Ketones in Synthetic Methodologies

Halogenated aromatic ketones are important precursors in a wide array of synthetic transformations. The halogen substituent, in this case, chlorine, exerts a significant influence on the reactivity of the aromatic ring. The electron-withdrawing nature of the chlorine atom at the meta-position of the phenyl ring in 3-chlorophenyl cyclobutyl ketone affects the electron density of the aromatic system, influencing its behavior in electrophilic aromatic substitution reactions.

The presence of a halogen on the aromatic ring provides a handle for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the starting ketone.

Furthermore, the ketone group itself is a site of rich chemical reactivity. It can undergo nucleophilic addition, reduction to an alcohol, or be a directing group for reactions on adjacent carbons. masterorganicchemistry.com The combination of a reactive ketone and a halogenated aromatic ring makes these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Current Research Trajectories Involving Structurally Analogous Compounds

Retrosynthetic Disconnection Strategies for the Ketone Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlibretexts.org For 3-Chlorophenyl cyclobutyl ketone, the most logical disconnection occurs at the carbonyl group, breaking the bond between the cyclobutyl ring and the 3-chlorophenyl group. This leads to two primary precursor fragments: a cyclobutyl-containing synthon and a 3-chlorophenyl-containing synthon.

This disconnection strategy suggests two main forward synthetic approaches:

Formation of the Aromatic Ketone Linkage: This involves reacting a cyclobutyl-derived electrophile with a 3-chlorophenyl nucleophile, or vice versa.

Construction of the Cyclobutyl Ring: This approach would involve building the four-membered ring onto a pre-existing 3-chlorophenyl ketone derivative.

Each of these strategies presents its own set of advantages and challenges, which are explored in the subsequent sections.

Approaches for the Construction of the Cyclobutyl Ring System

The inherent ring strain of cyclobutanes makes their synthesis a non-trivial task. baranlab.org However, several reliable methods have been developed for the construction of this four-membered ring system.

Cycloaddition Reactions (e.g., Ketene-Alkene Cycloadditions)

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis, involving the combination of two two-π electron systems to form a cyclobutane ring. organicreactions.orgnih.govnumberanalytics.com These reactions are often initiated photochemically. baranlab.orgnumberanalytics.com A notable example is the reaction of a ketene (B1206846) with an alkene. While not directly applied to the synthesis of the target molecule in the provided context, this methodology is a fundamental approach for creating the cyclobutane core. The reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure is another example of a [2+2] cycloaddition used to form substituted cyclobutanes. ru.nl

Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope, making [2+2] cycloadditions more versatile. nih.gov For instance, visible light irradiation in the presence of a ruthenium(II) photocatalyst can facilitate the [2+2] heterodimerization of dissimilar acyclic enones. organic-chemistry.org

Intramolecular Cyclizations

Intramolecular cyclization offers another powerful strategy for synthesizing cyclobutane rings. acs.org This can involve the formation of a carbon-carbon bond within a single molecule to close the four-membered ring. For example, the reaction of 1,4-dibromobutane (B41627) in the presence of sodium can yield cyclobutane through an intramolecular Wurtz reaction. youtube.com Another approach involves the intramolecular hydroalkylation of halide-tethered styrenes, catalyzed by copper hydride, to produce enantioenriched cyclobutanes. organic-chemistry.org

Formation of the Aromatic Ketone Linkage

The final and crucial step in many synthetic routes towards this compound is the formation of the bond between the 3-chlorophenyl ring and the cyclobutyl carbonyl group. Friedel-Crafts acylation and Grignard reactions are the most prominent methods for achieving this transformation.

Grignard Reactions Utilizing Aryl Magnesium Halides and Acyl Chlorides/Nitriles

Grignard reagents are highly effective nucleophiles in organic synthesis. pearson.com The reaction of a Grignard reagent with a nitrile provides a classic and reliable method for ketone synthesis. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org In the context of this compound, this would involve the reaction of 3-chlorophenylmagnesium bromide with cyclobutanecarbonitrile. The Grignard reagent adds to the nitrile carbon, forming an intermediate imine salt, which is then hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.comlibretexts.org

Alternatively, the reaction between an aryl Grignard reagent and an acyl chloride can be employed. For the synthesis of the related 3-chlorophenyl cyclopentyl ketone, a preferred industrial method involves the reaction of 3-chlorophenylmagnesium halide with cyclopentanecarbonyl chloride. This approach is likely applicable to the synthesis of the cyclobutyl analogue.

ReactantsReagentsProductKey Transformation
3-Chlorobenzonitrile, Cyclobutylmagnesium bromide1. Diethyl ether 2. H3O+This compoundNucleophilic addition of Grignard reagent to nitrile followed by hydrolysis.
Cyclobutanecarbonyl chloride, 3-Chlorophenylmagnesium bromideDiethyl etherThis compoundNucleophilic acyl substitution.

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org To synthesize this compound via this method, chlorobenzene (B131634) would be acylated with cyclobutanecarbonyl chloride in the presence of a Lewis acid.

The acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, acts as the electrophile. youtube.comkhanacademy.org The electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring deactivates it towards electrophilic substitution and directs the incoming acyl group primarily to the meta position, yielding the desired this compound. A significant advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene, thus preventing polyacylation. organic-chemistry.org

ReactantsCatalystProductKey Transformation
Chlorobenzene, Cyclobutanecarbonyl chlorideAlCl₃This compoundElectrophilic aromatic substitution.

Enamine-Mediated Acylation Reactions

One effective strategy for the synthesis of ketones is the Stork enamine synthesis, which involves the acylation of an enamine intermediate. libretexts.orgwikipedia.org This method offers a milder alternative to direct alkylation or acylation of ketone enolates, often preventing issues with overreaction and providing better selectivity. libretexts.org The general process involves three key steps: the formation of an enamine from a ketone and a secondary amine, the acylation of the electron-rich enamine, and subsequent hydrolysis to yield the final ketone product. libretexts.orgwikipedia.org

For the synthesis of this compound, cyclobutanone (B123998) would first be reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form the corresponding enamine. This enamine, which is a potent nucleophile, then reacts with an acylating agent like 3-chlorobenzoyl chloride. libretexts.org The resulting iminium salt is then hydrolyzed with aqueous acid to afford this compound. wikipedia.orglibretexts.org

The choice of the secondary amine can influence the reactivity and stability of the enamine intermediate. Below is a table of commonly used secondary amines for enamine formation.

Table 1: Secondary Amines for Enamine Synthesis

Amine Structure Notes
Pyrrolidine C₄H₉N Highly reactive, commonly used.
Morpholine C₄H₉NO Forms stable enamines, often used for less reactive electrophiles.

This method is advantageous because enamines are neutral, easier to prepare than enolates, and the reaction conditions are generally mild. libretexts.org

Stereocontrolled Synthesis of Cyclobutyl Ketone Derivatives

The synthesis of substituted cyclobutanes presents significant stereochemical challenges due to the potential for multiple stereocenters and the fluxional nature of the cyclobutane ring. calstate.edu Therefore, developing methods that control the three-dimensional arrangement of substituents is a key focus of synthetic research.

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that could potentially yield multiple. Several strategies have been developed to synthesize highly substituted cyclobutanes with excellent diastereocontrol.

One approach involves the Michael addition of nucleophiles to cyclobutenes. nih.govresearchgate.netrsc.org For instance, the addition of N-nucleophiles like imidazoles and other azoles to cyclobutene (B1205218) esters and amides can proceed with high diastereoselectivity, providing access to various heterocyclic aminocyclobutane derivatives. nih.govresearchgate.net Similarly, sulfa-Michael additions of thiols to cyclobutenes, in the presence of a base like DBU, can yield thio-substituted cyclobutanes with a diastereomeric ratio (dr) greater than 95:5. rsc.org

Rhodium-catalyzed reactions have also emerged as a powerful tool. A novel Rh(III)-catalyzed pathway involving the reaction of 2-aryl quinazolinones with alkylidenecyclopropanes (ACPs) yields highly substituted cyclobutanes. acs.org This method demonstrates broad substrate scope and excellent functional group compatibility. acs.org

Furthermore, ring contraction of readily accessible pyrrolidines using iodonitrene chemistry offers a highly stereoselective route to multisubstituted cyclobutanes. nih.gov This process, which proceeds through a radical pathway involving nitrogen extrusion, can create complex spirocyclobutanes with excellent stereocontrol (dr > 20:1). nih.gov

Table 2: Diastereoselective Methods for Substituted Cyclobutanes

Method Catalyst/Reagent Substrates Key Feature Ref
Michael Addition DBU Cyclobutenes, N-heterocycles High diastereoselectivity for N-heterocycle-substituted cyclobutanes. nih.govresearchgate.net
Sulfa-Michael Addition DBU Cyclobutenes, Thiols Yields thio-substituted cyclobutanes with dr >95:5. rsc.org
Rh-Catalyzed Reaction Rh(III) 2-Aryl quinazolinones, Alkylidenecyclopropanes Unprecedented C-C bond cleavage pathway. acs.org

Enantioselective catalysis is essential for producing specific chiral isomers, which is often critical for biological activity. Functionalized cyclobutanes and cyclobutenes are important motifs in many bioactive natural products and pharmaceuticals. nih.govacs.orgnsf.govnih.gov

Catalytic enantioselective [2+2] cycloadditions are a primary method for accessing chiral cyclobutanes and cyclobutenes. capes.gov.br A significant advancement is the use of earth-abundant cobalt catalysts for the [2+2] cycloaddition of a wide variety of alkynes and alkenyl derivatives. nih.govacs.orgnih.gov This method produces over 50 different cyclobutenes with high enantioselectivities, typically in the range of 86–97% enantiomeric excess (ee). nih.govacs.orgnih.gov These cyclobutene products can then be transformed into highly functionalized chiral cyclobutanes through further diastereoselective reactions. nih.govnih.gov

Another powerful strategy involves the enantioselective functionalization of cyclobutanones. A sequential transfer hydrogenation and C–H functionalization has been developed to access enantioenriched cyclobutanols and benzocyclobutenols with all-carbon quaternary centers. nih.gov For example, enantioselective transfer hydrogenation of a benzocyclobutenone using a (R,R)-Ts-DENEB catalyst can yield the corresponding alcohol in 93% yield and 99% ee. nih.gov

Organocatalysis also provides effective routes. Chiral Brønsted acids, such as N-triflyl phosphoramide (B1221513), have been used to catalyze the isomerization of bicyclo[1.1.0]butanes (BCBs) to furnish chiral cyclobutenes with good regio- and enantiocontrol. nih.govdicp.ac.cnacs.org This method proceeds under mild conditions with low catalyst loading and demonstrates good functional group compatibility. dicp.ac.cn

Table 3: Enantioselective Catalytic Strategies for Chiral Cyclobutyl Systems

Method Catalyst System Substrate Type Enantioselectivity (ee) Ref
[2+2] Cycloaddition Cobalt / Chiral Ligand Alkynes, Alkenyl derivatives 86–97% nih.govacs.orgnih.gov
Transfer Hydrogenation / C-H Functionalization (R,R)-Ts-DENEB (Ruthenium) Benzocyclobutenones up to 99% nih.gov
Isomerization of BCBs N-triflyl phosphoramide (Brønsted Acid) Bicyclo[1.1.0]butanes up to 96% dicp.ac.cn

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The Friedel-Crafts acylation is a classic and powerful method for forming C-C bonds and synthesizing aryl ketones. chemistryjournals.net The synthesis of this compound can be achieved by reacting chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts reactions often require stoichiometric amounts of catalysts like AlCl₃, leading to significant waste. chemistryjournals.net Modern approaches focus on using catalytic amounts of more efficient and environmentally benign catalysts.

Optimization of reaction conditions—such as catalyst choice, catalyst loading, temperature, and time—is critical for maximizing yield and minimizing byproducts. beilstein-journals.orgresearchgate.net For the acylation of less reactive substrates like chlorobenzene, stronger catalytic systems are often necessary. researchgate.net

Studies on the acylation of various benzene derivatives have shown that iron(III) chloride (FeCl₃) can be a cost-effective and robust catalyst. beilstein-journals.org The use of ionic liquids as a reaction medium can also enhance catalytic activity and allow for catalyst recycling. beilstein-journals.org Other effective catalysts include metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and bismuth(III) triflate (Bi(OTf)₃), which can catalyze the acylation of deactivated benzenes in high yields. chemistryjournals.netresearchgate.net A synergistic effect has been observed when using a combination of a rare earth triflate (Re(OTf)₃) and trifluoromethanesulfonic acid (TfOH), which can reduce the required amount of the acid catalyst. researchgate.net

The impact of reaction parameters is summarized in the table below, based on analogous acylation reactions.

Table 4: Optimization of Friedel-Crafts Acylation Conditions

Parameter Variation Effect on Yield/Efficiency Rationale Ref
Catalyst AlCl₃ vs. FeCl₃ vs. Metal Triflates Triflates can be more active and recyclable, allowing for lower catalyst loading. Metal triflates are often more tolerant to moisture and can be used in catalytic amounts. chemistryjournals.netbeilstein-journals.orgresearchgate.net
Catalyst Loading 2 mol% to 10 mol% Higher loading generally increases reaction rate and yield, but needs optimization to minimize cost and waste. Ensures sufficient activation of the acylating agent. beilstein-journals.org
Temperature 40°C to 60°C Higher temperature increases reaction rate but may lead to side products. Balances reaction kinetics with selectivity. beilstein-journals.org

| Solvent/Medium | Conventional Solvents vs. Ionic Liquids | Ionic liquids can enhance catalyst performance and facilitate catalyst recycling. | Provides a stable and polar environment for the catalytic cycle. | beilstein-journals.org |

Large-Scale Synthesis Considerations and Process Intensification

Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges related to safety, cost, efficiency, and environmental impact. semanticscholar.orgbohrium.com For the synthesis of this compound, likely via a Friedel-Crafts acylation, several factors must be carefully considered.

Reagent and Catalyst Selection: On a large scale, the cost and safety of reagents are paramount. While AlCl₃ is inexpensive, its use in large quantities is problematic due to the highly exothermic quenching process and the generation of corrosive HCl gas and aluminum hydroxide (B78521) waste. chemistryjournals.net Catalytic systems using more stable and recyclable Lewis acids like metal triflates or supported catalysts are preferable, despite their higher initial cost, as they reduce waste and improve process safety. chemistryjournals.netsemanticscholar.org

Process Safety and Heat Management: Friedel-Crafts acylations are often highly exothermic. Effective heat management is critical on a large scale to prevent runaway reactions. This involves using jacketed reactors with efficient cooling systems and potentially controlling the rate of addition of reagents.

Workup and Purification: The workup procedure must be robust and scalable. Quenching the reaction, separating the product, and purifying it via distillation or crystallization needs to be optimized to maximize yield and purity while minimizing solvent use and waste generation.

Process Intensification (PI): Modern chemical manufacturing increasingly employs process intensification strategies to improve safety, efficiency, and sustainability. mdpi.com PI involves designing novel equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes. mdpi.com For the synthesis of this compound, this could involve:

Flow Chemistry: Moving from traditional batch reactors to continuous flow reactors can offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety. bohrium.com They also enable easier automation and can lead to higher yields and purity.

Multifunctional Reactors: Combining reaction and separation steps into a single unit, such as a reactive distillation column, can significantly improve efficiency by removing a product as it is formed, thereby shifting the reaction equilibrium to favor higher conversion. mdpi.com

These advanced manufacturing technologies are key to developing a commercially viable and sustainable process for the large-scale production of this compound and related compounds. bohrium.com

Reactivity Profiles of the Ketone Carbonyl Group

The carbonyl group is a key site for chemical reactions, characterized by the electrophilicity of the carbonyl carbon. This allows for a range of transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions

The ketone functionality of this compound readily undergoes nucleophilic addition. A prominent example is the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. For instance, the addition of isobutyl magnesium bromide to 1-(3-chlorophenyl)cyclobutanecarbonitrile, a precursor to the ketone, forms an imine intermediate which upon hydrolysis yields the ketone itself. In a more direct transformation on the ketone, reacting it with a Grignard reagent like isobutyl magnesium bromide would lead to the formation of a tertiary alcohol after acidic workup.

Another significant reaction is the formation of a cyanohydrin, which can be a key step in extending the carbon chain. While direct studies on this compound are limited, its precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), highlights the importance of the nitrile group in the synthesis of related structures. researchgate.net

The following table summarizes a key reaction that, while starting from the nitrile, leads to the formation of the ketone as a crucial intermediate, demonstrating the type of nucleophilic additions relevant to this structure.

ReactionReactantReagentIntermediate ProductReference
Grignard Reaction1-(4-chlorophenyl)cyclobutanecarbonitrileIsobutyl magnesium bromideMagnesium complex (imine)

Table 1: Nucleophilic addition leading to the ketone intermediate.

Reduction Reactions to Form Alcohols

The ketone group can be efficiently reduced to a secondary alcohol, (3-chlorophenyl)(cyclobutyl)methanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

In synthetic pathways leading to Sibutramine, a tandem Grignard-reduction reaction on 1-(4-chlorophenyl)cyclobutanecarbonitrile has been described. researchgate.net After the Grignard reagent adds to the nitrile, the resulting imine is reduced in situ. A patent describes a process where, after the Grignard reaction, sodium borohydride is added to the mixture, achieving the reduction and yielding the corresponding amine after hydrolysis. google.com A similar reduction of this compound itself with NaBH₄ would be expected to proceed with high yield to the secondary alcohol.

ReactionReactantReagentProductYieldReference
Reductive Amination1-(4-chlorophenyl)cyclobutanecarbonitrile & Isobutyl magnesium bromideNaBH₄1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine91.6% (crude) google.com

Table 2: Reduction reaction in a related synthesis.

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of ketones like this compound can lead to carboxylic acid derivatives, though this is a less common transformation compared to reduction. One such pathway is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. Research on the functionalization of cyclobutyl ketones has shown that the ketone motif can be converted into an ester via Baeyer-Villiger oxidation. nih.gov In this reaction, the regioselectivity of the migratory aptitude (aryl vs. cyclobutyl group) is a critical factor. The reaction allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, leading to different ester products. nih.gov Another potential, though more destructive, oxidation involves strong oxidizing agents like potassium permanganate, which could potentially cleave the molecule at the carbonyl group under harsh conditions.

Transformations of the Chlorophenyl Moiety

The 3-chlorophenyl group also presents sites for chemical modification, either through substitution of the chlorine atom or by substitution on the aromatic ring itself.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group, such as chlorine, on an aromatic ring by a nucleophile. masterorganicchemistry.comyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org

In the case of this compound, the cyclobutylcarbonyl group is an electron-withdrawing group. However, it is positioned meta to the chlorine atom. This meta-positioning does not allow for the direct resonance stabilization of the negative charge onto the carbonyl group. libretexts.org Consequently, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. For SNAr to occur, more forcing conditions or the presence of a catalyst would likely be required. science.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The outcome of such reactions on a substituted benzene ring is directed by the electronic properties of the existing substituents.

In this compound, there are two substituents to consider:

The Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance. lumenlearning.com

The Cyclobutylcarbonyl group (-CO-cyclobutyl): This is a deactivating group due to both its inductive and resonance electron-withdrawing effects. It acts as a meta-director. youtube.com

The combined influence of these two groups will direct incoming electrophiles. The powerful meta-directing effect of the carbonyl group and the ortho-, para-directing effect of the chlorine atom will result in substitution at positions ortho to the chlorine and meta to the ketone group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglumenlearning.com

Cyclobutyl Ring Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are driven by the release of this strain and can lead to the formation of more complex molecular architectures.

Strain-Release Driven Ring Cleavage Mechanisms

The high ring strain energy of cyclobutanone, estimated to be around 120 kJ mol⁻¹, is a primary driver for its chemical reactivity. nih.gov This inherent strain facilitates ring-opening pathways, particularly under photochemical conditions. nih.gov For instance, UV-excited cyclobutanone can undergo α-cleavage to form a biradical intermediate, which can then fragment into ethene and ketene, or decarbonylate to yield cyclopropane (B1198618) and propene. nih.gov

In the context of this compound, the presence of the aryl group can influence the course of these reactions. While specific studies on the 3-chloro substituted variant are limited, the general principles of strain-release driven cleavage apply. The cleavage of the C-C bond adjacent to the carbonyl group is a common pathway, leading to open-chain intermediates that can be trapped or undergo further reactions.

Ring Expansion Pathways to Larger Carbocyclic Systems

The strained nature of the cyclobutyl ring also provides a driving force for ring expansion reactions, allowing for the synthesis of larger carbocyclic systems such as cyclopentanones. youtube.com One common method involves the reaction of aryl cyclobutanones with trimethylsilyldiazomethane, catalyzed by a Lewis acid like scandium(III) triflate, which preferentially leads to methylene (B1212753) migration and the formation of the ring-expanded enol silane. organic-chemistry.org Subsequent hydrolysis then yields the corresponding cyclopentanone. organic-chemistry.org

Another strategy involves the visible light-mediated photocatalytic arylation and ring expansion of alkenylcyclobutanols, derived from cyclobutyl ketones, using aryldiazonium salts to produce functionalized cyclic ketones. organic-chemistry.org These methods highlight the utility of the cyclobutyl ketone scaffold as a precursor to more complex cyclic structures.

Photochemical Rearrangements (e.g., Norrish-Yang Cyclization)

Photochemical reactions, particularly the Norrish-Yang cyclization, represent a significant class of rearrangements for aryl cyclobutyl ketones. nih.govchem-station.com This intramolecular reaction involves the photo-induced abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. chem-station.com Subsequent cyclization of this biradical results in the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.comresearchgate.netnih.gov

This Norrish-Yang reaction is a key step in a two-step sequence that amounts to a formal γ-C-H functionalization of cyclobutyl ketones. nih.gov The resulting bicyclo[1.1.1]pentan-2-ol can then undergo further transformations. nih.govdocumentsdelivered.comresearchgate.netnih.gov It's important to note that electron-deficient aryl cyclobutyl ketones are effective substrates for the Norrish-Yang cyclization, while electron-rich variants may fail to undergo this reaction. nih.gov

C-H Functionalization Strategies at the Cyclobutyl Ring

Direct functionalization of the C-H bonds of the cyclobutyl ring offers an efficient route to introduce molecular complexity. Palladium catalysis has emerged as a powerful tool for these transformations.

Palladium-Catalyzed C-H/C-C Functionalization

Palladium catalysis enables the direct functionalization of C-H bonds in cyclobutyl ketones. nih.gov A notable strategy involves a sequential C-H/C-C functionalization approach. nih.govdocumentsdelivered.comresearchgate.netnih.gov This process begins with a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.comresearchgate.netnih.gov This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and subsequent functionalization with various coupling partners. nih.govdocumentsdelivered.comresearchgate.netnih.gov

This method allows for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity, exclusively forming the cis-isomer. nih.gov The use of specific ligands is crucial for the success of this palladium-catalyzed C-C cleavage/functionalization step. nih.govdocumentsdelivered.comresearchgate.net

Formal γ-C-H Functionalization of Cyclobutyl Ketones

The selective functionalization of the γ-C-H bond of cyclobutyl ketones presents a synthetic challenge due to the preference for C-H activation at the more proximal β-position. nih.gov To overcome this, a two-step strategy has been developed that constitutes a formal γ-C-H functionalization. nih.govdocumentsdelivered.comresearchgate.netnih.gov

As previously mentioned, this sequence involves an initial Norrish-Yang cyclization to generate a bicyclo[1.1.1]pentan-2-ol. nih.gov This photochemical step effectively activates the γ-position. The subsequent palladium-catalyzed ring-opening and functionalization of the bicyclic intermediate provides access to cis-1,3-disubstituted cyclobutanes. nih.govdocumentsdelivered.comresearchgate.netnih.gov This approach provides a valuable route to these otherwise difficult-to-synthesize building blocks. nih.gov

Compound List

Compound Name
This compound
Ethene
Ketene
Cyclopropane
Propene
Cyclopentanone
Trimethylsilyldiazomethane
Bicyclo[1.1.1]pentan-2-ol
Scandium(III) triflate
Aryldiazonium salts
Enol silane
Alkenylcyclobutanols

Interactive Data Table: Reactions of Cyclobutyl Ketones

Reaction TypeReagents/ConditionsKey Intermediate(s)Product(s)Ref.
Strain-Release Ring CleavageUV lightBiradicalEthene, Ketene, Cyclopropane, Propene nih.gov
Ring ExpansionTrimethylsilyldiazomethane, Sc(OTf)₃Enol silaneCyclopentanone organic-chemistry.org
Norrish-Yang CyclizationUV light1,4-BiradicalBicyclo[1.1.1]pentan-2-ol nih.govchem-station.com
Pd-Catalyzed C-H/C-C FunctionalizationPd catalyst, Ligand, Coupling PartnerBicyclo[1.1.1]pentan-2-olcis-γ-functionalized cyclobutyl ketones nih.gov
Formal γ-C-H Functionalization1. UV light 2. Pd catalyst, Coupling PartnerBicyclo[1.1.1]pentan-2-olcis-1,3-disubstituted cyclobutanes nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the intricate mechanisms and identifying the transient intermediates are crucial for controlling the reaction outcomes and designing novel synthetic methodologies. The following subsections explore the catalytic cycles in metal-catalyzed reactions and the pathways involved in radical transformations of the title compound.

Transition metal catalysis offers a powerful tool for the functionalization of this compound, primarily through the activation and cleavage of the strained C-C bonds of the cyclobutane ring. While specific catalytic cycles for this compound are not extensively documented, plausible mechanisms can be inferred from studies on related aryl cyclobutyl ketones and their derivatives. These reactions often involve palladium or rhodium catalysts and proceed through a series of well-defined elementary steps.

A general catalytic cycle for the transformation of cyclobutyl ketones often commences with the coordination of the ketone to the metal center. The high ring strain of the cyclobutane facilitates the subsequent oxidative addition of a C-C bond to the metal, forming a metallacyclic intermediate. This key step is driven by the release of approximately 26 kcal/mol of ring strain energy. The nature of the 3-chlorophenyl group, being an electron-withdrawing substituent, can influence the rate and regioselectivity of this C-C bond cleavage.

One illustrative example involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. rsc.org In a related transformation, a plausible catalytic cycle for a palladium-catalyzed C-C bond functionalization of a bicyclo[1.1.1]pentan-2-ol, derived from an aryl cyclobutyl ketone, involves a Pd(II)/Pd(IV) cycle. nih.gov The proposed mechanism begins with the coordination of the hydroxyl group to the Pd(II) catalyst, followed by a strain-releasing β-carbon elimination to form a key organopalladium(II) intermediate. nih.gov This intermediate can then undergo oxidative addition with an aryl iodide to generate a Pd(IV) species, which upon reductive elimination, yields the functionalized product and regenerates the active Pd(II) catalyst. nih.gov

Similarly, rhodium catalysts are effective in promoting ring-expansion reactions of cyclobutenones, which share structural similarities with cyclobutyl ketones. numberanalytics.com A proposed mechanism involves the insertion of the rhodium catalyst into a C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and finally, reductive elimination to afford a cyclopentenone. numberanalytics.com

The key steps in these transition metal-mediated transformations are summarized in the table below.

StepDescriptionIntermediate(s)
Coordination The ketone substrate binds to the transition metal center.Metal-ketone complex
Oxidative Addition Cleavage of a strained C-C bond of the cyclobutane ring and formation of a metallacycle.Metallacyclopentanone
Migratory Insertion Insertion of a coupling partner (e.g., an alkene or alkyne) into the metal-carbon bond of the metallacycle.Expanded metallacycle
β-Hydride Elimination Elimination of a hydrogen atom from a carbon β to the metal center, often leading to the formation of an unsaturated product.Metal-hydride complex
Reductive Elimination Formation of a new C-C or C-H bond in the product and regeneration of the catalytically active metal species.Product and regenerated catalyst

It is important to note that the specific pathway and the stability of the intermediates can be significantly influenced by the choice of the metal, the ligands, and the reaction conditions, as well as the electronic properties of the aryl substituent on the cyclobutyl ketone.

In addition to transition metal-mediated processes, this compound can undergo transformations through radical pathways, often initiated by photochemical methods. The high ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions upon the formation of a radical intermediate.

A primary photochemical process for ketones is the Norrish Type I cleavage , which involves the homolytic cleavage of the α-carbon-carbonyl bond upon excitation with UV light. libretexts.orgyoutube.com For this compound, this would lead to the formation of a diradical species. The stability of the resulting radicals plays a crucial role in the subsequent reaction pathways. The acyl radical can subsequently lose carbon monoxide to generate a second alkyl radical.

The resulting diradical can undergo several transformations:

Decarbonylation followed by recombination: The diradical can lose a molecule of carbon monoxide to form a 1,4-diradical, which can then cyclize to form a cyclopropane derivative or undergo other rearrangements.

Intramolecular disproportionation: This can lead to the formation of an unsaturated aldehyde or ketone.

Ring-opening: The high strain of the cyclobutane ring can drive the ring-opening of the initial radical to form a more stable, linear radical species. This is a common pathway in the photolysis of cyclobutanones. nih.gov

Another significant radical pathway is the Norrish-Yang reaction , which is an intramolecular γ-hydrogen abstraction by the excited carbonyl group. nih.govnih.gov For aryl cyclobutyl ketones, this can lead to the formation of a 1,4-biradical, which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This bicyclic alcohol can then be a substrate for further functionalization reactions.

The generation and fate of radical intermediates in the transformation of cyclobutyl ketones are outlined below.

Radical Generation MethodInitial Radical Intermediate(s)Subsequent Transformations
Norrish Type I Cleavage Acyl radical and cyclobutyl radical (as a diradical)Decarbonylation, recombination, disproportionation, ring-opening
Norrish-Yang Reaction 1,4-BiradicalIntramolecular cyclization to form bicyclo[1.1.1]pentan-2-ol
Radical-induced Ring Opening Cyclobutyloxy radical or cyclobutylcarbinyl radicalRing-opening to form γ,δ-unsaturated ketones

Recent studies have also explored photoredox-catalyzed ring-opening reactions of cyclobutanes, where a cyclobutylcarbinyl radical can be generated to access γ,δ-unsaturated ketones. rsc.org These radical-mediated transformations highlight the versatility of the cyclobutane ring as a reactive scaffold in organic synthesis.

Spectroscopic and Structural Elucidation of 3 Chlorophenyl Cyclobutyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-Chlorophenyl cyclobutyl ketone, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The 3-chlorophenyl group gives rise to a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern (meta-disubstituted) results in four unique aromatic protons. The proton ortho to the carbonyl group is expected to be the most deshielded due to the electron-withdrawing nature of the ketone.

The cyclobutyl ring protons exhibit signals in the aliphatic region. The single proton on the carbon adjacent to the carbonyl (the α-proton) is a methine proton and will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. nih.gov The remaining six protons on the other three carbons of the cyclobutyl ring will appear as overlapping multiplets, typically in the range of δ 1.8-2.5 ppm. The spectrum of cyclobutane (B1203170) itself shows a single peak at 1.96 ppm, which serves as a basic reference. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.2 - 7.8 Multiplet (m)
Cyclobutyl Methine (α to C=O) 3.5 - 4.0 Multiplet (m)

This is a predictive table based on analogous structures.

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons, and the cyclobutyl carbons.

The carbonyl carbon (C=O) signal is characteristically found far downfield, typically in the range of δ 190-215 ppm for ketones. openstax.orgwisc.edu The six aromatic carbons will have distinct signals, with their chemical shifts influenced by the chloro and acyl substituents. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the carbonyl group (C-C=O) are ipso-carbons and their shifts can be predicted using substituent effect data. General studies on alkyl phenyl ketones show that substitution on the aromatic ring causes distinct variations in the carbon shieldings. cdnsciencepub.comcdnsciencepub.com

The four carbons of the cyclobutyl ring will also produce distinct signals. The α-carbon (methine) attached to the carbonyl will be deshielded compared to the other three carbons of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 195 - 205
Aromatic C-C=O (ipso) 135 - 140
Aromatic C-Cl (ipso) 133 - 138
Aromatic C-H 125 - 135
Cyclobutyl C-α 45 - 55
Cyclobutyl C-β 20 - 30

This is a predictive table based on analogous structures and known substituent effects. wisc.educdnsciencepub.comcdnsciencepub.com

To unambiguously assign all proton and carbon signals and to probe the molecule's stereochemistry, advanced NMR techniques are employed.

2D Correlated Spectroscopy (COSY): This experiment would reveal ¹H-¹H coupling correlations, confirming which protons are on adjacent carbons. For instance, it would show a correlation between the cyclobutyl methine proton and its neighboring methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. ipb.pt It is invaluable for piecing together the molecular skeleton. For example, HMBC would show a correlation from the cyclobutyl methine proton to the carbonyl carbon and the ipso-aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial relationships between atoms, regardless of their bonding connectivity. nanalysis.comlibretexts.org A key use for this compound would be to observe the NOE between the cyclobutyl methine proton and the ortho-protons of the phenyl ring. The presence of this cross-peak would confirm their proximity in space, providing information about the preferred conformation around the C-C bond connecting the two rings. acs.orgresearchgate.netyoutube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. The molecular formula of this compound is C₁₁H₁₁ClO. chemspider.com

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (e.g., to four or more decimal places).

The fragmentation of ketones in MS is well-understood. libretexts.orgmiamioh.edu The primary fragmentation pathway for this compound is expected to be α-cleavage, where the bond adjacent to the carbonyl group breaks. Two main α-cleavage pathways are possible:

Loss of the cyclobutyl radical (•C₄H₇) to form the 3-chlorobenzoyl cation.

Loss of the 3-chlorophenyl radical (•C₆H₄Cl) to form the cyclobutylacylium ion.

The presence of chlorine is readily identified by the characteristic M+2 isotope peak for ³⁷Cl, which has a natural abundance of about one-third that of ³⁵Cl.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Ion Structure Fragmentation Pathway
194 [C₁₁H₁₁³⁵ClO]⁺• Molecular Ion (M⁺•)
139 [C₇H₄³⁵ClO]⁺ α-cleavage (loss of •C₄H₇)
83 [C₅H₇O]⁺ α-cleavage (loss of •C₆H₄Cl)
111 [C₆H₄³⁵Cl]⁺ Chlorophenyl cation

This is a predictive table based on established fragmentation patterns for ketones. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For aromatic ketones, this peak typically appears in the range of 1685-1705 cm⁻¹, a lower frequency than for saturated ketones (around 1715 cm⁻¹) due to conjugation with the phenyl ring. openstax.orgspectroscopyonline.com The four-membered cyclobutyl ring can introduce ring strain, which tends to increase the C=O stretching frequency compared to an open-chain ketone. libretexts.org Therefore, the final position of the C=O band is a balance of these two effects.

Other expected absorptions include:

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: In the fingerprint region, typically 1000-1100 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
> 3000 Aromatic C-H Stretch Medium
< 3000 Aliphatic C-H Stretch Medium
1685 - 1705 Carbonyl (C=O) Stretch Strong
1450 - 1600 Aromatic C=C Stretch Medium-Weak

This table is based on typical IR frequencies for aromatic ketones. openstax.orgspectroscopyonline.comlibretexts.orgpressbooks.pub

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural data.

While a crystal structure for this specific molecule was not found, analysis of related structures, such as derivatives containing a chlorophenyl cyclobutyl moiety, provides insight into what could be expected. researchgate.net The analysis would yield exact bond lengths, bond angles, and torsion angles. Key parameters of interest would include:

The C=O bond length.

The planarity of the phenyl ring.

The puckering of the cyclobutyl ring.

The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, which indicates the degree of steric hindrance and its effect on electronic conjugation.

Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···π interactions, which dictate the solid-state packing arrangement.

Crystal System and Space Group Analysis

The determination of a compound's crystal system and space group is achieved through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, and the symmetry of the unit cell, which is the fundamental repeating unit of a crystal lattice.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been published. Consequently, definitive data regarding its specific crystal system (e.g., monoclinic, orthorhombic) and space group are not available.

However, analysis of a structurally related, albeit more complex, molecule, N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate, reveals that its anhydrous salt crystallizes in the monoclinic system with the space group P2₁/n researchgate.net. Its monohydrate form is reported to be orthorhombic with the space group Pbcn researchgate.net. While this information pertains to a different molecule, it highlights the types of crystal structures that can be adopted by compounds containing the chlorophenyl cyclobutyl moiety. A definitive analysis of this compound would require its successful crystallization and subsequent X-ray diffraction analysis.

Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The intermolecular and intramolecular interactions within a molecular crystal dictate its packing, stability, and physical properties. For this compound, several types of non-covalent interactions are theoretically possible.

The molecule itself is not a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen. However, the oxygen atom of the carbonyl group (C=O) can act as a hydrogen bond acceptor in the presence of suitable donor molecules.

A more significant interaction for this molecule is the potential for halogen bonding. The chlorine atom attached to the phenyl ring can act as a halogen bond donor. This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential (known as a σ-hole) on the outermost portion of the halogen atom, along the axis of the C-Cl bond acs.orgacs.org. This electrophilic region can engage in an attractive interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the carbonyl oxygen of another ketone molecule researchgate.netnih.gov.

The strength of such halogen bonds is tunable and directional, increasing in the order F < Cl < Br < I nih.gov. In the solid state, these C−Cl···O=C interactions could play a crucial role in the crystal packing, potentially forming supramolecular assemblies like chains or sheets researchgate.netresearchgate.net.

In addition to these specific interactions, the molecule's structure is governed by weaker forces such as dipole-dipole interactions, arising from the polar carbonyl group and the C-Cl bond, and ubiquitous van der Waals forces.

Table 1: Potential Inter- and Intramolecular Interactions for this compound

Interaction TypeDonor/RegionAcceptor/RegionPotential Role
Halogen Bonding Chlorine Atom (σ-hole)Carbonyl Oxygen (Lone Pair)Crystal packing, supramolecular assembly
Dipole-Dipole Polar C=O and C-Cl bondsPolar C=O and C-Cl bondsMolecular alignment and cohesion
Van der Waals Entire MoleculeEntire MoleculeGeneral packing and stability
Hydrogen Bonding (External Donor)Carbonyl Oxygen (Lone Pair)Co-crystallization, solvent interaction

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds like this compound. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be separated from impurities based on differences in hydrophobicity, with retention time being the key parameter for identification and peak area used for quantification and purity determination. While specific methods for this exact ketone are not detailed in the literature, methods for similar ketones, such as Michler's ketone, utilize a C18 column with a mobile phase of acetonitrile and a buffer, demonstrating the applicability of the technique sielc.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This "fingerprint" allows for highly confident identification, while the GC retention time provides an additional layer of confirmation. GC-MS is widely used for its high sensitivity and specificity in identifying and quantifying components in a mixture nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for confirming the identity of the main peak and identifying impurities in an HPLC chromatogram. After separation on the LC column, the eluent is ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent molecule and any fragments. This provides molecular weight confirmation and structural information. Commercial suppliers of related compounds often use LC-MS to verify product identity bldpharm.com.

Table 2: Chromatographic Techniques for this compound

TechniquePrinciple of SeparationInformation ObtainedSuitability for Compound
HPLC Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Retention time, purity (%), quantification.High, especially for purity assessment of non-volatile impurities.
GC-MS Partitioning between a gas mobile phase and a stationary phase based on volatility/boiling point.Retention time, mass spectrum (fragmentation pattern), structural identification.High, assuming sufficient volatility and thermal stability.
LC-MS HPLC separation followed by mass analysis.Retention time, molecular weight confirmation, structural information of impurities.High, provides definitive identification of separated components.

Computational and Theoretical Chemistry Investigations of 3 Chlorophenyl Cyclobutyl Ketone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost. nanobioletters.comchemrxiv.org For molecules like 3-chlorophenyl cyclobutyl ketone, DFT calculations can elucidate a range of molecular characteristics critical for predicting its chemical behavior. These calculations are often performed using specific functionals and basis sets, such as the B3LYP functional combined with the cc-pVDZ or 6-31G+(d,p) basis sets, to model the system accurately. niscpr.res.innih.gov

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process computationally finds the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. nanobioletters.com

For related cyclobutyl ketones, DFT calculations have been used to optimize the molecular geometry. niscpr.res.innanobioletters.com For instance, in a study on a similar compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the bond lengths of the cyclobutane (B1203170) ring were found to be around 1.57 Å, slightly elongated from the typical C-C single bond length of 1.54 Å, which is attributed to ring strain and substituent effects. niscpr.res.in The bond angles within the puckered cyclobutane ring deviate significantly from the ideal 109.5° of sp³ hybridized carbons, a direct consequence of the strained four-membered ring. The orientation of the 3-chlorophenyl group relative to the cyclobutyl ketone moiety is determined by the dihedral angles, and conformational analysis, often done by scanning the potential energy surface, helps identify the most stable conformers. These studies often reveal that the energy differences between various conformers can be very small. nanobioletters.com

Table 1: Representative Optimized Geometric Parameters (Based on Analogous Cyclobutyl Ketones)

ParameterTypical Calculated Value (Å or °)Comment
C-C (cyclobutane)~1.57 ÅElongated due to ring strain. niscpr.res.in
C=O (ketone)~1.21 ÅTypical for a conjugated ketone.
C-Cl (aromatic)~1.74 ÅStandard length for an aryl chloride.
C-C-C (cyclobutane)~88-90°Indicative of high ring strain.
O=C-C (cyclobutane)~120-122°Reflects sp² hybridization of the carbonyl carbon.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. libretexts.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. nih.gov In contrast, a large HOMO-LUMO gap implies high kinetic stability. researchgate.net For aromatic ketones, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group and the conjugated system. The presence of the electron-withdrawing chlorine atom on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO and influence the charge distribution within these orbitals. nih.gov

Table 2: Frontier Molecular Orbital Properties and Their Significance

Orbital/ParameterDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons in a reaction. libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons in a reaction. libretexts.org
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions, which in turn predicts how a molecule will interact with other reagents, particularly in electrophilic and nucleophilic attacks. nanobioletters.commdpi.com

The standard color scheme uses red to denote regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue to denote regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. walisongo.ac.id For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The hydrogen atoms of the cyclobutyl and phenyl rings would exhibit positive potential (blueish). The chlorine atom, being highly electronegative, would also create a region of negative potential, while influencing the potential of the adjacent carbon atoms on the phenyl ring. nih.gov This mapping helps to predict sites for hydrogen bonding and other non-covalent interactions. mdpi.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. niscpr.res.in

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. By comparing the calculated frequencies with experimental spectra, researchers can confidently assign specific peaks to the stretching or bending of particular bonds (e.g., C=O stretch, C-Cl stretch, C-H bends). A good correlation between theoretical and experimental data confirms that the optimized geometry is a true representation of the molecule. nanobioletters.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. niscpr.res.in These predicted shifts are instrumental in assigning the signals in experimental NMR spectra, especially for complex structures where signals may overlap. The accuracy of these predictions provides further validation for the computed electronic structure. niscpr.res.innanobioletters.com

Quantum Chemical Descriptors and Their Correlation with Reactivity

From the energies of the frontier orbitals (HOMO and LUMO), a set of global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.netrsc.org These descriptors provide a quantitative basis for the concepts of Lewis acid-base theory and hardness/softness.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity; it describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from half of the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive than hard molecules. rsc.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It quantifies the global electrophilic nature of a compound. researchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Interpretation

DescriptorFormula (Koopmans' Theorem)Interpretation
Electronegativity (χ)χ ≈ -(E_HOMO + E_LUMO)/2A measure of the molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η)η ≈ (E_LUMO - E_HOMO)/2Resistance to deformation or change; hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S)S = 1/ηA measure of polarizability and reactivity; soft molecules are more reactive. rsc.org
Electrophilicity Index (ω)ω = μ²/2ηQuantifies the electrophilic character of a molecule. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation barriers, providing a detailed, step-by-step picture of how a reaction proceeds.

For cyclobutyl aryl ketones, a relevant reaction is the Norrish-Yang cyclization . This photochemical reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical intermediate. This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.gov Computational modeling, particularly with DFT, can be used to:

Investigate the triplet excited state of the ketone, which is often the reactive state. chemrxiv.org

Model the transition state for the hydrogen abstraction step.

Analyze the stability and subsequent reaction pathways of the biradical intermediate.

Furthermore, these computationally generated intermediates can be subjects of further modeled reactions, such as palladium-catalyzed C-C bond cleavage and functionalization, which is a modern synthetic strategy to create valuable 1,3-disubstituted cyclobutane building blocks. nih.gov Computational studies can help rationalize the stereospecific outcomes of such reactions and aid in the design of more efficient catalysts and ligands. mdpi.com

Stereoselectivity Predictions and Rationalization of Stereochemical Outcomes

Computational studies are instrumental in predicting and explaining the stereoselectivity observed in reactions involving this compound. Density Functional Theory (DFT) calculations, in particular, have been effectively used to model reactions and rationalize the formation of specific stereoisomers.

Research on the hydride reduction of analogous 3-substituted cyclobutanones, such as 3-phenylcyclobutanone, has demonstrated that these reactions are highly selective, predominantly forming the cis-alcohol. vub.ac.be This pronounced selectivity can be further enhanced by modifications to the reaction conditions, such as lowering the temperature or decreasing the polarity of the solvent. vub.ac.be A synergistic approach combining experimental work with computational analysis has been employed to understand the factors governing this stereoselectivity, including reaction temperature, solvent, the nature of the substituent on the cyclobutane ring, and the size of the reducing agent. vub.ac.be

For instance, in the reduction of 3-phenylcyclobutanone, the formation of the cis-alcohol is favored with a selectivity of over 90%, regardless of the steric bulk of the hydride reagent. vub.ac.be Quantum-chemical calculations, often performed with software like the Gaussian quantum chemistry package, help to elucidate the underlying stereocontrolling factors. vub.ac.be These computational models analyze the transition states of the reaction, revealing the energetic preferences for the formation of one stereoisomer over another.

Furthermore, palladium-catalyzed C(sp³)–H arylation reactions of cyclobutyl ketones have been developed to synthesize chiral trisubstituted cyclobutanes. nih.govnih.gov In these reactions, the use of chiral transient directing groups and electron-deficient pyridone ligands is crucial for achieving high enantioselectivity. nih.govnih.gov Interestingly, the choice of different silver salts as additives can lead to a reversal of enantioselectivity. nih.govnih.gov Computational studies suggest that the rate-limiting step in these transformations can be influenced by the reaction conditions, which in turn dictates the stereochemical outcome. nih.gov

A sequential C–H/C–C functionalization strategy has also been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from aryl cyclobutyl ketones. nih.govnih.gov This method proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond cleavage and functionalization, yielding exclusively the cis-isomer. nih.govnih.gov

The following table summarizes key findings from computational studies on related cyclobutyl ketones that can be extrapolated to predict the stereochemical outcomes for this compound.

Reaction TypeKey FindingImplication for this compound
Hydride ReductionHighly selective for cis-alcohol formation in 3-phenylcyclobutanone. vub.ac.beThe reduction of this compound is predicted to yield predominantly the cis-3-(3-chlorophenyl)cyclobutanol.
Pd-catalyzed C-H ArylationEnantioselectivity is controlled by chiral ligands and additives. nih.govnih.govSpecific stereoisomers of arylated this compound derivatives can be selectively synthesized.
Sequential C-H/C-C FunctionalizationExclusively forms cis-1,3-difunctionalized cyclobutanes. nih.govnih.govFunctionalization at the 3-position of the cyclobutane ring is expected to proceed with high cis-selectivity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like this compound. These simulations model the atomic motions of a molecule over time, providing insights into its flexibility, preferred shapes (conformations), and the energetic barriers between them.

The conformational behavior of cyclic molecules, including cyclobutane derivatives, is a key determinant of their reactivity and biological activity. researchgate.net For cyclobutane itself, the ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of substituents, such as the 3-chlorophenyl and ketone groups in the target molecule, further influences the conformational preferences.

MD simulations, often coupled with methods like replica exchange molecular dynamics (REMD), are particularly useful for sampling the complex conformational space of cyclic compounds. nih.gov These methods can overcome the challenge of getting trapped in local energy minima, ensuring a more thorough exploration of the possible conformations. researchgate.netnih.gov

For this compound, MD simulations can be used to:

Identify the lowest energy conformations of the molecule.

Determine the relative populations of different conformers at a given temperature.

Analyze the puckering of the cyclobutane ring and the orientation of the substituents.

Understand how the molecule's shape changes in different solvent environments.

The data generated from MD simulations, such as the potential energy surface and the distribution of dihedral angles, provides a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule interacts with other reagents and for rationalizing the stereochemical outcomes of its reactions.

The following table outlines the types of data obtained from molecular dynamics simulations and their significance.

Data from MD SimulationsSignificance
Conformational EnsemblesProvides a collection of the most probable shapes of the molecule.
Potential Energy SurfaceMaps the energy of the molecule as a function of its geometry, identifying stable conformers and transition states.
Dihedral Angle DistributionsCharacterizes the flexibility of the molecule and the preferred orientations of its functional groups.
Root-Mean-Square Deviation (RMSD)Measures the structural changes of the molecule over the course of the simulation.

By applying these computational techniques, researchers can gain a deep and predictive understanding of the chemical and physical properties of this compound, even in the absence of extensive experimental data on this specific compound.

Applications in Advanced Organic Synthesis

3-Chlorophenyl Cyclobutyl Ketone as a Versatile Synthetic Intermediate

This compound is a versatile chemical building block utilized in the synthesis of more complex molecules. smolecule.com Its structure, featuring a cyclobutane (B1203170) ring, a ketone functional group, and a substituted phenyl ring, offers multiple points for chemical modification. The electron-withdrawing nature of the chlorine atom at the meta-position influences the reactivity of the aromatic ring, while the strained cyclobutane core provides unique pathways for skeletal rearrangements and functionalization. smolecule.com This compound serves as a key intermediate in the creation of various organic molecules, especially in the realm of pharmaceutical research and development. smolecule.com For instance, the closely related compound (3-Chlorophenyl)cyclopentylmethanone is recognized as an intermediate in the synthesis of compounds related to ketamine, which are known for their anesthetic properties. chemicalbook.com

Utilization in the Construction of Complex Organic Molecules

The distinct architecture of this compound makes it a valuable precursor for constructing complex organic molecules. The cyclobutane unit is a desirable motif in medicinal chemistry as it can impart beneficial properties such as metabolic stability and conformational rigidity. nih.gov The ketone group within the molecule is not just a passive feature; it can act as a latent directing group, guiding subsequent chemical reactions to specific positions on the molecule, a concept central to C-H functionalization logic. acs.org This allows for the controlled and predictable assembly of intricate molecular frameworks. The compound can participate in various reactions, including Michael additions and transition metal-catalyzed C-C bond cleavages, which open up diverse synthetic routes to complex structures. smolecule.com Its application is particularly noted in the development of pharmaceutical compounds that specifically require a cyclobutane core in their final structure. smolecule.com

Cyclobutyl Ketones as Building Blocks for Diverse Chemical Architectures

The cyclobutyl ketone motif is a powerful building block for creating a wide array of chemical structures. The inherent ring strain of the four-membered ring makes cyclobutane derivatives susceptible to ring-opening reactions, which can be harnessed to synthesize more complex cyclic and acyclic systems. researchgate.netfiveable.me This reactivity allows chemists to use cyclobutyl ketones as starting materials for molecules that may not even contain a four-membered ring in the final structure.

Recent synthetic advancements have demonstrated the utility of aryl cyclobutyl ketones in producing stereochemically defined 1,3-disubstituted cyclobutanes, which are sought-after scaffolds in drug discovery. nih.govnih.gov Furthermore, methodologies like the transannular McMurry reaction using macrocyclic diketones have been developed to synthesize cyclobutane-containing natural products, such as lignans, offering an alternative to the traditional [2+2] cycloaddition methods. auburn.edu The development of photosensitized [2+2] cycloadditions with components like vinyl boronate esters now provides access to complex and densely functionalized cyclobutane building blocks suitable for rapid diversification. acs.org

Table 1: Examples of Chemical Architectures Derived from Cyclobutyl Ketone Building Blocks

Starting MotifKey TransformationResulting ArchitectureReference(s)
Aryl Cyclobutyl KetoneSequential C-H/C-C Functionalizationcis-1,3-Difunctionalized Cyclobutanes nih.gov, nih.gov
Macrocyclic 1,4-DiketoneTransannular McMurry ReactionCyclobutane-Containing Lignans auburn.edu
Vinyl Boronate Esters & AlkenesPhotosensitized [2+2] CycloadditionDensely Functionalized Cyclobutane Scaffolds acs.org
Cyclobutane DerivativesRing-Opening / RearrangementComplex Acyclic/Cyclic Systems researchgate.net
Cyclobutyl Phenyl KetoneNorrish-Yang Cyclization / C-C CleavageBicyclo[1.1.1]pentanes (BCPs) nih.gov, researchgate.net

Derivatization to Form Structurally Diverse Analogues with Tunable Properties

This compound and related structures are amenable to a wide range of derivatization reactions, allowing for the synthesis of diverse analogues with fine-tuned chemical and physical properties. The ketone functional group is a key handle for modification, readily participating in standard carbonyl chemistry. nih.gov For example, it can be reduced to the corresponding alcohol or engaged in Knoevenagel condensation to form new carbon-carbon bonds. nih.gov

More advanced transformations, such as the Baeyer-Villiger oxidation or the Beckmann rearrangement, can convert the ketone into an ester or an amide, respectively, fundamentally altering the molecular scaffold and providing access to different classes of compounds. nih.gov These reactions exhibit high regioselectivity, enabling the selective cleavage of either the bond connecting the aryl group to the carbonyl or the bond connecting the cyclobutyl group. nih.gov Furthermore, functionalization is not limited to the ketone. The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution, allowing the chlorine atom to be replaced with other functional groups. This multi-faceted reactivity enables the creation of a large library of structurally diverse analogues from a single starting material. smolecule.com

Table 2: Selected Derivatization Reactions of Aryl Cyclobutyl Ketones

Reaction TypeReagents/ConditionsProduct TypeReference(s)
ReductionReducing Agents (e.g., NaBH₄)Cyclobutyl Alcohol nih.gov,
Knoevenagel CondensationMalononitrileAlkene Derivative nih.gov
Baeyer-Villiger OxidationPeroxy Acids (e.g., m-CPBA)Acyl Cyclobutanol (B46151) / Ester nih.gov
Beckmann RearrangementAcid (e.g., H₂SO₄) with HydroxylamineCyclobutane Carboxylic Anilide / Amide nih.gov
C-H/C-C FunctionalizationPd(II) Catalysis, Norrish-Yang Cyclizationcis-γ-Functionalized Cyclobutyl Ketones nih.gov
Nucleophilic Aromatic SubstitutionNucleophilesSubstituted Phenyl Cyclobutyl Ketones

Development of Novel Synthetic Methodologies Inspired by the Cyclobutyl Ketone Motif

The chemical reactivity of the cyclobutyl ketone motif has been the inspiration for the development of novel and powerful synthetic methodologies. These new methods often provide more efficient and stereocontrolled access to valuable chemical structures that were previously difficult to synthesize.

One significant advancement is a two-step strategy to create cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones. nih.govnih.gov This process involves an initial Norrish-Yang cyclization promoted by UV light to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed, stereospecific C-C bond functionalization with a variety of coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.govresearchgate.net

Other innovative strategies include:

Radical C-H Abstraction: A method for the bridge functionalization of the bicyclo[1.1.1]pentane (BCP) core, which is itself derived from a cyclobutyl ketone, has been developed. This allows for streamlined access to diverse 2-substituted BCPs, which are of interest in drug development. researchgate.net

Transannular McMurry Reaction: This method provides a novel route to cyclobutane-containing natural products from macrocyclic 1,4-diketones, presenting a strategic alternative to the more common [2+2] cycloaddition approach. auburn.edu

Photosensitized [2+2] Cycloaddition: The use of visible light and a photosensitizer to promote the [2+2] cycloaddition of vinyl boronate esters offers a direct and highly functional-group-tolerant method for preparing complex cyclobutane boronate esters. acs.org

C-H Functionalization Logic: The ketone group on the cyclobutane ring is being explored as a directing group to guide C-H functionalization reactions, offering a modern and efficient approach to synthesizing complex cyclobutane-containing natural products. acs.org

These methodologies highlight how the fundamental chemistry of cyclobutyl ketones is a continuing source of inspiration for innovation in synthetic organic chemistry.

Future Research Directions and Concluding Perspectives

Exploration of Asymmetric Synthetic Routes to Chiral 3-Chlorophenyl Cyclobutyl Ketone Derivatives

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicine. Consequently, the asymmetric synthesis of chiral derivatives of this compound is a critical area for future investigation. The creation of chiral centers in the cyclobutyl ring or at the carbonyl group can lead to compounds with distinct pharmacological properties.

Future research will likely focus on several key strategies. The use of chiral auxiliaries, temporarily attached to the molecule to direct the stereochemical outcome of a reaction, is a well-established method. whiterose.ac.uk For instance, chiral N-sulfinyl amines have proven effective in the synthesis of chiral piperidines and could be adapted for the asymmetric synthesis of nitrogen-containing derivatives of this compound. whiterose.ac.uk Another promising avenue is the use of chiral catalysts, such as chiral phosphoric acids, which have been successfully employed in the asymmetric synthesis of substituted pyrrolidines and piperidines. whiterose.ac.uk Biocatalysis, using enzymes or whole-plant tissues, offers an environmentally friendly approach to the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov For example, various plant tissues have been shown to reduce acetophenone (B1666503) and its halogenated derivatives to the corresponding chiral alcohols with excellent enantiomeric excess. nih.gov Furthermore, chiral borohydride (B1222165) reagents, modified with chiral amino alcohols, have demonstrated high enantioselectivities in the reduction of a wide range of ketones, including halogenated aromatic ketones. rsc.org

Table 1: Potential Asymmetric Synthesis Strategies for Chiral this compound Derivatives

StrategyDescriptionPotential Application
Chiral Auxiliaries Temporary incorporation of a chiral molecule to guide stereoselective reactions.Synthesis of specific diastereomers of functionalized cyclobutanes.
Chiral Catalysts Use of enantiomerically pure catalysts to create chiral products.Enantioselective reduction of the ketone or addition to the cyclobutane (B1203170) ring.
Biocatalysis Employment of enzymes or whole organisms for stereoselective transformations.Green and highly selective synthesis of chiral alcohols from the ketone.
Chiral Reagents Utilization of stoichiometric chiral reagents to induce asymmetry.Reduction of the carbonyl group with high enantiomeric excess.

Investigation of Photoinduced and Electro-Organic Transformations of the Compound

The unique reactivity of this compound under photochemical and electrochemical conditions opens up possibilities for novel molecular transformations and the synthesis of complex architectures.

Photoinduced Transformations: The Norrish-type reactions are fundamental photochemical processes for ketones. wikipedia.org A Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the cyclobutyl ring, leading to radical intermediates that can undergo various subsequent reactions. wikipedia.org A Norrish Type II reaction, on the other hand, involves intramolecular hydrogen abstraction, which can lead to the formation of a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or fragmentation to an alkene and an enol. wikipedia.orgyoutube.com The Norrish-Yang cyclization of aryl cyclobutyl ketones, for instance, can produce bicyclo[1.1.1]pentan-2-ol intermediates, which are valuable precursors for the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov The efficiency of these reactions can be significantly influenced by the wavelength of the UV light used. nih.gov

Electro-Organic Transformations: Electrochemistry offers a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical ring-opening of cycloalkanols, for example, can lead to the formation of β-functionalized ketones. nih.gov This strategy could be applied to derivatives of this compound to introduce new functional groups. Furthermore, the electrochemical cleavage of C-C bonds in strained ring systems like cyclopropanes has been demonstrated, suggesting that similar transformations might be possible with the cyclobutane ring of the target compound under specific electrochemical conditions. nih.gov The electrochemical properties of related chlorophenyl-substituted compounds have been studied, indicating that the position of the chlorine atom can influence the reduction potential. beilstein-journals.org

Advanced In-Situ Monitoring Techniques for Reaction Optimization and Mechanism Study

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, advanced in-situ monitoring techniques are indispensable. These methods allow for real-time analysis of reacting systems without the need for sampling and quenching.

For the synthesis and subsequent reactions of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products. The application of these techniques can be particularly insightful for studying transient or unstable intermediates. Time-resolved in-situ monitoring of mechanochemical reactions, for example, is an emerging field that could provide novel insights into solid-state reactions involving this compound.

Computational Design and Prediction of Novel Reactivities for the Cyclobutyl Ketone System

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for designing novel reactions. Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms and stereoselectivities of various transformations involving this compound.

For instance, DFT studies can elucidate the intricate details of catalytic cycles, such as the role of N-heterocyclic carbene (NHC) catalysts in cycloaddition reactions. nih.gov Such calculations can help in rationalizing the observed stereochemical outcomes and in designing more efficient and selective catalysts. nih.gov Computational models can also be used to predict the feasibility of new reactions and to screen for promising reaction conditions, thereby guiding experimental efforts. The combination of experimental data and DFT calculations has been shown to be a powerful approach for understanding reaction mechanisms, such as the chemodivergence observed in reactions of bicyclo[1.1.0]butanes. researchgate.net

Synergistic Integration of Experimental and Theoretical Approaches in Compound Research

The most profound understanding of the chemical behavior of this compound will undoubtedly come from a synergistic approach that combines experimental investigations with theoretical calculations. This integrated strategy allows for a continuous feedback loop where experimental results validate and refine computational models, and theoretical predictions guide new experimental designs.

For example, the study of the formal γ-C-H functionalization of cyclobutyl ketones to synthesize cis-1,3-difunctionalized cyclobutanes has benefited greatly from this combined approach. researchgate.net Experimental screening of ligands and reaction conditions was complemented by computational studies to rationalize the observed reactivity and selectivity. researchgate.net Similarly, in the development of asymmetric dearomatization/cyclization reactions, a computational DFT model was crucial in explaining the observed enantioselectivities by identifying key reactant-ligand interactions. bu.edu

By embracing this integrated approach, researchers can accelerate the discovery of novel reactions and applications for this compound and its derivatives, paving the way for innovations in various fields of chemical science.

Q & A

Q. What are the common synthetic routes for 3-chlorophenyl cyclobutyl ketone in laboratory settings?

  • Methodological Answer: A widely applicable method for synthesizing aryl cyclobutyl ketones involves Friedel-Crafts acylation , where cyclobutanecarbonyl chloride reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (e.g., 0–25°C) is critical to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group . For analogs like cyclobutyl phenyl ketone, continuous flow processes with automated parameter control (temperature, pressure) are employed industrially to enhance yield and purity. Researchers should optimize stoichiometry and catalyst loading to adapt this method for this compound synthesis .

Q. Which spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~550–850 cm⁻¹). Gas-phase IR can distinguish conformational isomers of the cyclobutyl group .
  • Raman Spectroscopy : Complements IR by detecting symmetric ring vibrations (e.g., cyclobutyl ring breathing modes at ~800–1000 cm⁻¹) .
  • UV-Vis Spectroscopy : Solvent-dependent λmax values (e.g., in alcohol or isooctane) reveal π→π* transitions in the aromatic system .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve cyclobutyl proton environments (e.g., δ 2.5–3.5 ppm for strained CH2 groups) and aryl substitution patterns .

Q. How does the cyclobutyl group influence the ketone’s reactivity in reduction reactions?

  • Methodological Answer: Cyclobutyl groups introduce ring strain (~110 kJ/mol), accelerating reduction kinetics. In sodium borohydride reductions, cyclobutyl phenyl ketone reacts 2.3× faster than acetophenone at 0°C due to enhanced electrophilicity of the carbonyl carbon. Steric hindrance from the cyclobutyl ring, however, may slow reactions compared to less strained systems (e.g., cyclohexyl derivatives). Researchers should monitor reaction progress via TLC or in situ IR to optimize reducing agent stoichiometry and solvent polarity .

Advanced Research Questions

Q. How can contradictions in lipophilicity data between this compound and bioisosteres (e.g., oxetanes) be resolved?

  • Methodological Answer: Contradictory logD trends (e.g., oxetanes increasing lipophilicity in some series but decreasing it in others) require matched molecular pair (MMP) analysis to isolate structural contributions. For example:
  • Compare this compound with oxetane analogs using Hansen solubility parameters or molecular dynamics simulations to assess H-bonding and dipole-dipole interactions .
  • Experimentally, measure logD via shake-flask partitioning (octanol/water) under standardized pH and temperature conditions. Pair with computational models (e.g., COSMO-RS) to validate trends .

Q. What experimental approaches optimize stereoselective synthesis of spiro compounds using this compound?

  • Methodological Answer: Cyclobutyl ketones participate in stereoselective cycloadditions or Mannich reactions to form spiro scaffolds. For example:
  • React this compound with 2-aminothiophenols under B(C6F5)3 catalysis to form spirothiazolidinones. Control stereochemistry by tuning solvent polarity (e.g., THF vs. DCM) and reaction time .
  • Use X-ray crystallography to confirm spiro junction geometry and compare with computational predictions (e.g., DFT-optimized transition states) .

Q. What factors explain kinetic differences in sodium borohydride reductions of cycloalkyl phenyl ketones?

  • Methodological Answer: Kinetic studies show cyclobutyl phenyl ketone reacts 0.23× slower than cyclopentyl analogs due to a balance of ring strain (accelerating) and steric hindrance (decelerating). Key experimental considerations:
  • Conduct Arrhenius analysis (e.g., 0–35°C) to isolate activation energy contributions .
  • Use deuterated solvents (e.g., CD3OD) to probe solvent isotope effects on reaction rates.
  • Compare with computational BDEs (bond dissociation energies) to correlate ring strain with transition state stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.